2,2-Difluoro-4-iodobenzo[d][1,3]dioxole
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Overview
Description
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H3F2IO2 and a molecular weight of 284.00 g/mol . It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzodioxole ring. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole typically involves multi-step reactions. One common method includes the oxidation of benzyl compounds using sulfur dioxide (SO2), triphenylamine, and copper iodide (CuI) as reagents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2,2-difluoro-4-azidobenzo[d][1,3]dioxole .
Scientific Research Applications
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The iodine atom serves as a reactive site for substitution and other transformations . The specific pathways and molecular targets depend on the context of its use, such as in the synthesis of pharmaceuticals or other biologically active compounds .
Comparison with Similar Compounds
- 2,2-Difluoro-4-bromobenzo[d][1,3]dioxole
- 2,2-Difluoro-4-chlorobenzo[d][1,3]dioxole
- 2,2-Difluoro-4-methylbenzo[d][1,3]dioxole
Comparison: Compared to its analogs, 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole is unique due to the presence of the iodine atom, which provides distinct reactivity and synthetic utility. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it a valuable intermediate in organic synthesis .
Biological Activity
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of both fluorine and iodine substituents on a benzo[d][1,3]dioxole framework, suggests that it may interact with various biological targets, making it a candidate for drug development and other applications in medicinal chemistry.
The molecular formula of this compound is C9H5F2I O2 with a molecular weight of approximately 284.00 g/mol. The presence of fluorine enhances the compound's lipophilicity and stability, while iodine can facilitate nucleophilic substitution reactions. These properties are crucial in determining the compound's reactivity and biological interactions.
Biological Activity
Research indicates that compounds containing difluorobenzo[d][1,3]dioxole moieties exhibit significant biological activities. Notably, studies have shown their potential as inhibitors in various biochemical pathways. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Several studies have explored the anticancer potential of halogenated benzo[d][1,3]dioxole derivatives. For instance:
- Study 1 : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Study 2 : Another investigation reported that this compound could induce apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests its potential role as a therapeutic agent in breast cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study 3 : Research indicated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA or interfere with DNA replication processes in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes some structural modifications and their impact on biological activity:
Compound | Structural Modification | Biological Activity |
---|---|---|
This compound | Original Structure | Anticancer activity (IC50 ~ 5 µM) |
5-Bromo derivative | Bromine substitution | Reduced cytotoxicity (IC50 ~ 15 µM) |
Fluorinated analog | Additional fluorine | Enhanced lipophilicity and potency |
Case Study 1: Cancer Cell Line Testing
In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. Results indicated a dose-dependent decrease in cell viability across all tested lines.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results highlighted its effectiveness compared to conventional antibiotics, suggesting its potential use in treating resistant bacterial infections.
Properties
IUPAC Name |
2,2-difluoro-4-iodo-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIGSFWYAPNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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